molecular formula C14H15Cl2N3O2S B257485 3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B257485
M. Wt: 360.3 g/mol
InChI Key: XYXJDYXJFMWJDJ-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, ethoxy, and thiadiazolyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzamide core is then introduced through a substitution reaction, where the thiadiazole derivative reacts with a benzoyl chloride derivative in the presence of a base.

    Introduction of Ethoxy and Dichloro Groups: The ethoxy and dichloro groups are introduced through electrophilic aromatic substitution reactions, where the benzamide derivative is treated with ethyl iodide and chlorine gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, using reagents like halogens, alkyl halides, or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-methoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
  • 3,5-dichloro-4-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 3,5-dichloro-4-ethoxy-N-(5-isopropyl-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

3,5-dichloro-4-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both ethoxy and thiadiazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15Cl2N3O2S

Molecular Weight

360.3 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H15Cl2N3O2S/c1-4-21-11-9(15)5-8(6-10(11)16)12(20)17-14-19-18-13(22-14)7(2)3/h5-7H,4H2,1-3H3,(H,17,19,20)

InChI Key

XYXJDYXJFMWJDJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(C)C)Cl

Origin of Product

United States

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